4-Isopropylpiperidin-4-ol
Description
Significance of Piperidine (B6355638) Scaffolds in Organic Synthesis
The piperidine moiety, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in the fields of organic synthesis and medicinal chemistry. researchgate.netgoogle.com This structural motif is prevalent in a vast array of natural products, particularly alkaloids, and is a key component in numerous synthetic pharmaceuticals. google.comorganic-chemistry.org In 2014, it was reported that 59% of small-molecule drugs approved by the U.S. Food and Drug Administration contained a nitrogen heterocycle, with the piperidine scaffold being one of the most common. organic-chemistry.org The significance of piperidine derivatives stems from their versatile roles as key intermediates and structural cores for a multitude of bioactive compounds. organic-chemistry.orgacs.org
The utility of the piperidine scaffold is diverse, finding application in the development of drugs targeting a wide range of conditions. These include agents for the central nervous system (CNS), such as antipsychotics and analgesics, as well as antihistamines, anticancer agents, and antihypertensives. researchgate.netacs.orgnih.gov The conformational flexibility of the piperidine ring allows for diverse substitution patterns, which in turn modulates the physicochemical properties and biological activity of the resulting molecules. smolecule.com The introduction of chiral centers into the piperidine ring can further refine a molecule's properties by enhancing biological activity and selectivity, improving pharmacokinetic profiles, and reducing toxicity. tcichemicals.comnih.gov The development of efficient synthetic methods for creating substituted piperidines is, therefore, an area of intense research in modern organic chemistry. google.com
Overview of 4-Isopropylpiperidin-4-ol as a Versatile Chemical Synthon
Within the broad class of piperidine derivatives, this compound has emerged as a valuable and versatile chemical synthon in contemporary research. A synthon is a conceptual unit within a molecule that assists in the planning of a chemical synthesis. This compound, with its tertiary alcohol and secondary amine functionalities within a piperidine ring, offers multiple reactive sites for synthetic transformations. nih.gov This compound serves as a crucial building block for the construction of more complex molecules, particularly in the realm of drug discovery. researchgate.net
The presence of the hydroxyl group allows for a variety of chemical reactions, including oxidation to the corresponding ketone, and substitution reactions. smolecule.com For instance, the hydroxyl group can be converted into a good leaving group, such as a mesylate, by reacting with methanesulfonyl chloride. This mesylate can then be displaced by various nucleophiles to introduce new functional groups. A notable application of this is the conversion of the hydroxyl group to an amine, a key transformation in the synthesis of various bioactive compounds.
Furthermore, the hydroxyl group of this compound can participate in Mitsunobu reactions, a powerful method for forming esters, ethers, and other functionalities with inversion of stereochemistry at the carbinol center. organic-chemistry.org This reaction has been utilized to introduce substituents and build molecular complexity. smolecule.com
The utility of this compound as a synthon is exemplified by its use in the synthesis of potent and selective antagonists for various biological targets. For example, it has been incorporated into the structure of novel histamine (B1213489) H3 receptor antagonists, which have potential applications in treating neurological disorders. researchgate.netacs.org Specifically, two series of compounds, 4-(1-alkyl-piperidin-4-yloxy)-benzonitriles and 4-(1-isopropyl-piperidin-4-yloxy)-benzylamines, have been prepared using this scaffold. researchgate.netacs.org One such derivative, 4-[4-(1-isopropyl-piperidin-4-yloxy)-benzyl]-morpholine, has demonstrated in vivo efficacy as an H3 receptor antagonist. researchgate.netacs.org
Moreover, this compound has been investigated as a key intermediate in the development of CCR5 receptor antagonists, which are a class of antiviral agents used in the treatment of HIV-1. smolecule.com The structural features of this synthon, including the isopropyl group which can influence pharmacokinetic properties by adding steric bulk, make it an attractive starting point for the synthesis of novel therapeutic agents. researchgate.netnih.gov
Below are data tables summarizing some of the key properties and synthetic applications of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 5570-78-5 |
| Molecular Formula | C8H17NO |
| Molecular Weight | 143.23 g/mol |
| IUPAC Name | 1-propan-2-ylpiperidin-4-ol |
| Synonyms | 1-Isopropyl-4-piperidinol |
Table 2: Selected Synthetic Transformations of this compound
| Reaction | Reagents | Product Type | Reference |
| Mesylation | Methanesulfonyl chloride, Triethylamine | Mesylate Intermediate | |
| Nucleophilic Substitution (following Mesylation) | Aqueous Ammonia | Amine | |
| Mitsunobu Reaction | Phthalimide (B116566), DEAD, PPh3 | Phthalimide Adduct | |
| Friedel-Crafts Reaction | Benzene (B151609), AlCl3 | 4-phenyl-4-isopropylpiperidine | google.com |
| Etherification | 4-Fluorobenzonitrile, NaH | 4-(1-Isopropylpiperidin-4-yloxy)benzonitrile | acs.org |
Structure
3D Structure
Properties
IUPAC Name |
4-propan-2-ylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(2)8(10)3-5-9-6-4-8/h7,9-10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AREAPMVZFHKETO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCNCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00725968 | |
| Record name | 4-(Propan-2-yl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00725968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
553631-46-2 | |
| Record name | 4-(Propan-2-yl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00725968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization Strategies of 4 Isopropylpiperidin 4 Ol
Transformations of the Hydroxyl Group at C4
The tertiary hydroxyl group at the C4 position is a key functional handle for introducing structural diversity. Its reactivity allows for conversions into ketones, ethers, and esters, significantly expanding the chemical space accessible from this starting material.
The oxidation of the tertiary alcohol in 4-Isopropylpiperidin-4-ol is a direct route to the corresponding ketone, 4-isopropylpiperidin-4-one. Unlike primary or secondary alcohols, tertiary alcohols cannot be oxidized to aldehydes or carboxylic acids as there is no hydrogen atom attached to the carbinol carbon. The oxidation of substituted piperidin-4-ols to their respective piperidin-4-ones is a well-established transformation in organic synthesis. nih.gov
Various oxidizing agents can be employed for this conversion, with the choice of reagent often depending on the presence of other functional groups in the molecule. Kinetic studies on the oxidation of similar piperidin-4-ols using cerium(IV) have suggested mechanisms that may involve free-radical intermediates. rsc.org Other modern and mild oxidizing agents are also effective. For instance, Dess-Martin Periodinane (DMP) is utilized for the oxidation of alcohols to aldehydes, and iodoxybenzoic acid (IBX) has been used to oxidize N-protected piperidin-4-ones to their α,β-unsaturated counterparts. nih.gov
| Oxidizing Agent | Typical Conditions | Product | Reference |
|---|---|---|---|
| Cerium(IV) sulfate | Aqueous acetic acid, H₂SO₄, 60°C | Piperidin-4-one | rsc.org |
| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM), Room Temperature | Piperidin-4-one | nih.gov |
| Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | Piperidin-4-one | acs.org |
Direct single-step reduction of the tertiary hydroxyl group at C4 to an amine is not a conventional synthetic transformation. However, this conversion can be achieved through a multi-step sequence. This typically involves an initial activation of the hydroxyl group to convert it into a good leaving group, followed by nucleophilic substitution with a nitrogen-containing species, and a final reduction step.
One effective method for this transformation is the Mitsunobu reaction, which can be adapted to use nitrogen nucleophiles. missouri.eduorganic-chemistry.org In this approach, the alcohol is treated with triphenylphosphine (B44618), an azodicarboxylate (like DEAD or DIAD), and a nitrogen nucleophile such as hydrazoic acid or phthalimide (B116566). missouri.eduorganic-chemistry.org The intermediate azide (B81097) or phthalimide can then be reduced to the primary amine using standard reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This two-step process effectively replaces the hydroxyl group with an amino group.
| Step | Reaction Type | Typical Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Mitsunobu Reaction (N-alkylation) | Triphenylphosphine (TPP), DIAD, Diphenylphosphoryl azide (DPPA) | 4-azido-4-isopropylpiperidine |
| 2 | Azide Reduction | H₂, Pd/C or LiAlH₄ | 4-amino-4-isopropylpiperidine |
Etherification of the C4 hydroxyl group provides a route to 4-alkoxy-4-isopropylpiperidine derivatives. The Mitsunobu reaction is a particularly mild and efficient method for achieving this transformation, converting primary and secondary alcohols into a wide array of functional groups, including ethers. organic-chemistry.orgwikipedia.org
The reaction mechanism involves the initial formation of a betaine (B1666868) intermediate from triphenylphosphine (TPP) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgtcichemicals.com This intermediate activates the alcohol's oxygen, transforming the hydroxyl group into a good leaving group. missouri.edu Subsequent nucleophilic attack by an alcohol (R'-OH) or a phenol (B47542) displaces the activated hydroxyl group, forming the desired ether. A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at chiral centers, although this is not applicable to the achiral C4 carbon of this compound. missouri.edu
| Component | Example Reagent | Role in Reaction |
|---|---|---|
| Substrate | This compound | Source of electrophilic carbon |
| Phosphine | Triphenylphosphine (TPP) | Activates the hydroxyl group |
| Azodicarboxylate | DIAD or DEAD | Oxidant for TPP, facilitates reaction |
| Nucleophile | Phenol, Methanol, etc. | Forms the new C-O bond |
| Solvent | Tetrahydrofuran (B95107) (THF), Dichloromethane (DCM) | Reaction medium |
Esterification of the tertiary alcohol at C4 is a common derivatization strategy. This can be accomplished through several methods:
Mitsunobu Reaction : As with etherification, the Mitsunobu reaction is highly effective for forming esters by using a carboxylic acid as the nucleophile. organic-chemistry.orgwikipedia.org The reaction proceeds under mild, neutral conditions, which is advantageous for sensitive substrates.
Fischer Esterification : This classic method involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. khanacademy.org The reaction is reversible and often requires the removal of water to drive the equilibrium towards the ester product.
Acylation : Reaction with highly reactive acylating agents like acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) is a rapid and often irreversible method for ester synthesis.
Beyond esterification, the hydroxyl group can be converted into other functional groups that serve as excellent leaving groups for subsequent nucleophilic substitution reactions. For example, reaction with sulfonyl chlorides like p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base yields tosylates or mesylates, respectively. These derivatives are highly activated towards displacement by a wide range of nucleophiles.
Reactions at the Piperidine (B6355638) Nitrogen Atom
The secondary amine nitrogen in the piperidine ring is nucleophilic and represents the second major site for chemical modification. Its reactivity allows for the introduction of various substituents, fundamentally altering the compound's properties.
N-alkylation is one of the most fundamental transformations of the piperidine nitrogen. Two primary methods are widely used for this purpose:
Direct Alkylation : This method involves the reaction of the secondary amine with an alkylating agent, typically an alkyl halide (e.g., alkyl bromide or iodide). The reaction is usually carried out in the presence of a base, such as potassium carbonate (K₂CO₃) or a hindered amine base like N,N-diisopropylethylamine (DIPEA), to neutralize the hydrohalic acid byproduct. researchgate.net Care must be taken with reaction stoichiometry, as over-alkylation to form a quaternary ammonium (B1175870) salt is a possible side reaction, especially with excess alkyl halide. researchgate.net
Reductive Amination : This is a highly efficient and versatile one-pot method for N-alkylation. masterorganicchemistry.comorganic-chemistry.org The secondary amine is reacted with an aldehyde or a ketone to form an intermediate iminium ion. This electrophilic intermediate is then reduced in situ by a mild reducing agent that is selective for the iminium ion over the starting carbonyl compound. reddit.comnih.gov Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a very common reagent for this purpose, as it is gentle enough not to reduce the aldehyde or ketone precursor significantly. masterorganicchemistry.comnih.gov This method avoids the issue of over-alkylation and is compatible with a broad range of functional groups. organic-chemistry.org
| Method | Alkylating/Carbonyl Source | Reagents | Typical Solvent | Reference |
|---|---|---|---|---|
| Direct Alkylation | Alkyl Iodide or Bromide | K₂CO₃ or DIPEA | Acetonitrile, DMF | researchgate.net |
| Reductive Amination | Aldehyde or Ketone | Sodium triacetoxyborohydride (NaBH(OAc)₃) | DCE, DCM, THF | masterorganicchemistry.comnih.gov |
| Reductive Amination | Aldehyde or Ketone | Sodium cyanoborohydride (NaBH₃CN) | Methanol | masterorganicchemistry.com |
N-Acylation and Carbamate (B1207046) Formation
The secondary amine in the piperidine ring of this compound is nucleophilic and readily undergoes N-acylation and carbamate formation. These reactions are fundamental in medicinal chemistry for modifying a compound's polarity, solubility, and biological activity.
N-Acylation involves the reaction of the piperidine nitrogen with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), typically in the presence of a base to neutralize the acidic byproduct. This reaction results in the formation of an N-acylpiperidine derivative (an amide). The general reaction involves the nucleophilic attack of the nitrogen lone pair on the electrophilic carbonyl carbon of the acylating agent.
Carbamate Formation occurs when the piperidine nitrogen reacts with a suitable carbonyl derivative, leading to a carbamate linkage (-N-C(=O)-O-). Common methods include reactions with:
Isocyanates : The nitrogen atom directly attacks the electrophilic carbon of the isocyanate group (R-N=C=O) to form an N-substituted carbamate (urea derivative in this case).
Chloroformates : Reaction with an alkyl or aryl chloroformate (R-O-C(=O)-Cl) in the presence of a base yields the corresponding carbamate ester.
Carbonylimidazolides : These reagents provide a reactive acyl intermediate for carbamoylation.
These derivatization reactions are highly efficient and allow for the introduction of a wide array of substituents onto the piperidine nitrogen.
Table 1: Common Reagents for N-Acylation and Carbamate Formation
| Reaction Type | Reagent Class | Example Reagent | Product Functional Group |
|---|---|---|---|
| N-Acylation | Acyl Halide | Acetyl chloride (CH₃COCl) | Amide |
| N-Acylation | Acid Anhydride | Acetic anhydride ((CH₃CO)₂O) | Amide |
| Carbamate Formation | Isocyanate | Phenyl isocyanate (C₆H₅NCO) | Urea derivative |
| Carbamate Formation | Chloroformate | Ethyl chloroformate (ClCO₂C₂H₅) | Carbamate |
Quaternization of the Nitrogen Atom
The nitrogen atom of this compound can be quaternized through reaction with an alkylating agent, most commonly an alkyl halide. This reaction, known as the Menshutkin reaction, converts the secondary amine into a quaternary ammonium salt. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the nitrogen atom's lone pair of electrons attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. ntu.ac.uk
The resulting quaternary ammonium salt is permanently positively charged and significantly more polar than the parent amine. This modification dramatically alters the molecule's physical properties, such as its solubility in water. The reaction is typically carried out by treating the piperidine derivative with an excess of the alkyl halide in a suitable solvent. nih.gov
Table 2: Common Alkylating Agents for Quaternization
| Alkylating Agent | Chemical Formula | Product Cation |
|---|---|---|
| Iodomethane | CH₃I | N-methylpiperidinium |
| Ethyl bromide | C₂H₅Br | N-ethylpiperidinium |
| Benzyl chloride | C₆H₅CH₂Cl | N-benzylpiperidinium |
Substitution Reactions on the Piperidine Ring
Nucleophilic Substitution Reactions
Direct nucleophilic substitution at the C4 position of this compound is challenging because the hydroxyl group (-OH) is a poor leaving group. libretexts.org For a substitution reaction to occur, the hydroxyl group must first be converted into a better leaving group. This is a common strategy for activating alcohols towards nucleophilic attack. chemistrysteps.com
Two primary methods for this activation are:
Conversion to a Sulfonate Ester (e.g., Tosylate) : The alcohol can be reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. This reaction converts the hydroxyl group into a tosylate group (-OTs), which is an excellent leaving group due to the stability of the tosylate anion. Once the tosylate is formed, it can be displaced by a wide range of nucleophiles in an SN1 or, less commonly for tertiary centers, an SN2 reaction. libretexts.org The SN1 pathway would proceed through a stable tertiary carbocation intermediate at the C4 position.
Conversion to an Alkyl Halide : Reagents like thionyl chloride (SOCl₂) or hydrohalic acids (like HBr) can be used to replace the hydroxyl group with a halide (e.g., -Cl or -Br). chemistrysteps.comlibretexts.org The reaction with thionyl chloride, for instance, proceeds by first forming a chlorosulfite intermediate, which is a much better leaving group. The subsequent attack by a chloride ion yields the 4-chloro derivative. libretexts.org This alkyl halide can then undergo further nucleophilic substitution reactions.
Due to the steric hindrance of the tertiary carbon center, SN1-type mechanisms are generally favored over SN2 pathways for these substitution reactions. nih.gov
Electrophilic Aromatic Substitution (if applicable to aryl-substituted derivatives)
The core structure of this compound is aliphatic and therefore does not undergo electrophilic aromatic substitution (EAS). However, if an aryl substituent is introduced into the molecule, this aromatic ring can participate in EAS reactions. A common synthetic route to such compounds involves the reaction of an N-protected piperidin-4-one with an aryl organometallic reagent (e.g., a Grignard reagent like phenylmagnesium bromide) followed by the addition of an isopropyl group.
Once a derivative such as 4-aryl-4-isopropylpiperidin-4-ol is formed, the attached aromatic ring can be functionalized via EAS. The position of the incoming electrophile (ortho, meta, or para) is directed by the substituents already present on the ring. The piperidinol moiety itself, attached via a quaternary carbon, would act as a deactivating, ortho, para-directing group due to its electron-withdrawing inductive effect and the absence of resonance effects. youtube.com Standard EAS reactions like nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation could then be performed on the aromatic ring.
Advanced Derivatization for Analytical and Synthetic Utility
Silylation for Chromatographic Analysis
For the analysis of this compound by gas chromatography (GC), derivatization is often necessary. The polar hydroxyl and amine groups make the compound non-volatile, which can lead to poor peak shape and thermal decomposition in the hot GC injector port. researchgate.net
Silylation is a common derivatization technique used to increase the volatility and thermal stability of polar compounds. This reaction replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. The tertiary hydroxyl group of this compound can be converted to a trimethylsilyl ether. researchgate.net
The reaction typically involves treating the analyte with a potent silylating agent. Due to the steric hindrance of the tertiary alcohol, a strong silylating reagent, often in combination with a catalyst, is required for the reaction to proceed efficiently. researchgate.net The secondary amine may also be silylated under these conditions. The resulting TMS-derivatized molecule is significantly more volatile and less polar, making it well-suited for GC and GC-MS analysis.
Table 3: Common Silylating Reagents and Catalysts
| Reagent/Catalyst | Abbreviation | Role |
|---|---|---|
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Silylating Agent |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Silylating Agent |
| Trimethylchlorosilane | TMCS | Catalyst |
| N-Trimethylsilylimidazole | TMSI | Silylating Agent |
Formation of Volatile and Ionizable Derivatives for Mass Spectrometry
For successful analysis by gas chromatography-mass spectrometry (GC-MS), it is often necessary to convert polar and non-volatile compounds into more volatile and thermally stable derivatives. This compound, with its polar hydroxyl and amino groups, typically requires derivatization to improve its chromatographic behavior and to produce characteristic mass spectra. Common strategies include silylation and acylation, which target these reactive functional groups.
Silylation is a widely employed technique for the derivatization of alcohols and amines. This process involves the replacement of the active hydrogen in the hydroxyl and amino groups with a trimethylsilyl (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. The resulting TMS derivatives of this compound are significantly more volatile and less polar, making them amenable to GC-MS analysis. The derivatization reaction increases the molecular weight in a predictable manner and often leads to clearer, more interpretable mass spectra with distinct fragmentation patterns that can aid in structural elucidation.
Acylation represents another effective derivatization approach. This method involves the reaction of the hydroxyl and amino functionalities with an acylating agent, such as an acid anhydride or an acyl chloride, in the presence of a catalyst. This reaction converts the polar groups into esters and amides, respectively. These acylated derivatives exhibit increased volatility and thermal stability, facilitating their analysis by GC-MS. The choice of acylating agent can be tailored to introduce specific fragmentation patterns in the mass spectrum, which can be beneficial for identification and quantification.
| Derivatization Method | Reagent Example | Functional Group Targeted | Resulting Derivative | Analytical Advantage |
| Silylation | BSTFA | -OH, -NH | TMS ether/amine | Increased volatility, thermal stability, and characteristic mass spectral fragmentation. |
| Acylation | Acetic Anhydride | -OH, -NH | Acetyl ester/amide | Increased volatility and tailored mass spectral fragmentation for improved detection. |
Derivatization for Stereochemical Assignment
The determination of the absolute configuration of chiral centers is a critical aspect of chemical analysis, particularly for biologically active molecules. This compound possesses a chiral center at the C4 position of the piperidine ring, and its enantiomers may exhibit different pharmacological properties. Derivatization with chiral reagents is a powerful strategy to elucidate the stereochemistry of such compounds.
A well-established method for determining the absolute configuration of chiral alcohols and amines is the use of chiral derivatizing agents (CDAs) to form diastereomers. These diastereomers, unlike enantiomers, have different physical properties and can be distinguished by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and chromatography.
Mosher's Acid Derivatization: One of the most common CDAs is α-methoxy-α-trifluoromethylphenylacetic acid, also known as Mosher's acid. It is available in both (R)- and (S)-enantiomeric forms. rsc.org The reaction of a chiral alcohol like this compound with both enantiomers of Mosher's acid chloride produces a pair of diastereomeric esters. researchgate.net
The analysis of the ¹H NMR spectra of these diastereomers allows for the determination of the absolute configuration of the original alcohol. stackexchange.com By comparing the chemical shifts of the protons near the newly formed chiral ester linkage, a model can be applied to assign the stereochemistry. Specifically, the differences in chemical shifts (Δδ = δS - δR) for protons on either side of the stereocenter in the two diastereomeric esters provide the necessary information for this assignment. nih.gov This method has been successfully applied to a wide range of chiral alcohols for the unambiguous determination of their absolute stereochemistry. nih.gov
| Chiral Derivatizing Agent | Analyte Functional Group | Resulting Diastereomers | Analytical Technique | Principle of Assignment |
| (R)- and (S)-Mosher's Acid | Tertiary Alcohol (-OH) | Diastereomeric Esters | ¹H NMR Spectroscopy | Analysis of chemical shift differences (Δδ) of protons adjacent to the chiral center. |
In addition to Mosher's acid, other chiral derivatizing agents can be employed. The key principle remains the formation of diastereomers that can be resolved and analyzed by chromatographic or spectroscopic methods, thereby allowing the stereochemical assignment of the parent molecule.
Spectroscopic and Structural Characterization of 4 Isopropylpiperidin 4 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of 4-Isopropylpiperidin-4-ol by providing information about the chemical environment of its hydrogen and carbon atoms.
Proton NMR (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The piperidine (B6355638) ring protons typically appear as complex multiplets due to spin-spin coupling. The protons on the carbons adjacent to the nitrogen atom (C2 and C6) are expected to be deshielded and resonate at a lower field compared to the protons on C3 and C5. The proton on the carbon bearing the hydroxyl group (C4) would also have a characteristic chemical shift. The isopropyl group will show a septet for the CH proton and a doublet for the two methyl groups. The hydroxyl proton will appear as a broad singlet, the position of which can vary depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| OH | 1.0 - 4.0 | Broad Singlet | 1H |
| Piperidine H2, H6 (axial & equatorial) | 2.2 - 2.8 | Multiplet | 4H |
| Piperidine H3, H5 (axial & equatorial) | 1.5 - 2.1 | Multiplet | 4H |
| Isopropyl CH | 2.5 - 3.0 | Septet | 1H |
Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each non-equivalent carbon atom in this compound will give a distinct signal. The carbon atom attached to the hydroxyl group (C4) is expected to have a chemical shift in the range of 60-75 ppm. The carbons adjacent to the nitrogen (C2 and C6) will appear at a lower field than the C3 and C5 carbons due to the electron-withdrawing effect of the nitrogen atom. The isopropyl group will show two signals, one for the methine carbon and one for the two equivalent methyl carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C4 (C-OH) | 65 - 75 |
| C2, C6 (N-CH₂) | 50 - 60 |
| C3, C5 (CH₂) | 30 - 40 |
| Isopropyl CH | 50 - 60 |
Two-Dimensional NMR Techniques for Structural Elucidation
Two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable for the complete structural assignment of this compound. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the piperidine ring and the isopropyl group. An HSQC spectrum would correlate the signals of the protons with the directly attached carbon atoms, allowing for unambiguous assignment of the ¹H and ¹³C NMR spectra.
Infrared (IR) Spectroscopy for Functional Group Identification
The IR spectrum of this compound is characterized by the presence of specific absorption bands that correspond to the functional groups within the molecule. A prominent broad band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the alkyl groups (piperidine ring and isopropyl group) will appear in the region of 2850-3000 cm⁻¹. The C-N stretching vibration of the tertiary amine is expected to be observed in the fingerprint region, typically between 1000 and 1250 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
|---|---|---|
| O-H (Alcohol) | 3200 - 3600 | Strong, Broad |
| C-H (Alkyl) | 2850 - 3000 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. The molecular ion peak (M⁺) for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (143.23 g/mol ).
A common fragmentation pathway for cyclic amines is the cleavage of the bond alpha to the nitrogen atom, leading to the formation of a stable iminium ion. For this compound, this could result in the loss of an ethyl or propyl radical from the ring. Another likely fragmentation is the loss of the isopropyl group. The presence of the hydroxyl group can lead to the loss of a water molecule (M-18).
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental composition of this compound. The exact mass of the molecular ion can be compared to the calculated theoretical mass to verify the molecular formula of C₈H₁₇NO.
Table 4: Compound Names Mentioned
| Compound Name |
|---|
Predicted Collision Cross Section (CCS) Values
Collision Cross Section (CCS) is an important physical-chemical property that reflects the size and shape of an ion in the gas phase. It is increasingly used alongside mass spectrometry to enhance the confidence of small molecule identification. arxiv.org CCS values can be determined experimentally or predicted using computational models. nih.gov For this compound, predicted CCS values provide a valuable reference for its identification in complex mixtures. arxiv.org
The predicted CCS values for various adducts of this compound, calculated using the CCSbase model, are presented below. uni.lu These predictions are crucial for ion mobility-mass spectrometry (IM-MS) based analytical workflows. nih.govmdpi.com The use of multiple adducts can significantly improve the specificity of compound identification. arxiv.org Prediction models, often based on machine learning algorithms like support vector machines (SVM), are trained on large datasets of experimentally derived CCS values to achieve high accuracy, with median relative errors often below 2%. unizar.esnih.gov
Predicted Collision Cross Section (CCS) Values for this compound Adducts
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 144.13829 | 133.5 |
| [M+Na]⁺ | 166.12023 | 138.5 |
| [M-H]⁻ | 142.12373 | 133.6 |
| [M+NH₄]⁺ | 161.16483 | 153.0 |
| [M+K]⁺ | 182.09417 | 137.5 |
| [M+H-H₂O]⁺ | 126.12827 | 127.6 |
| [M+HCOO]⁻ | 188.12921 | 150.4 |
| [M+CH₃COO]⁻ | 202.14486 | 173.4 |
| [M+Na-2H]⁻ | 164.10568 | 136.8 |
| [M]⁺ | 143.13046 | 128.5 |
| [M]⁻ | 143.13156 | 128.5 |
Data sourced from PubChemLite, calculated using CCSbase. uni.lu
X-ray Crystallography and Solid-State Structural Analysis
The crystal system and space group are fundamental properties that describe the symmetry of a crystal lattice. The crystal system classifies the lattice based on its axial system, while the space group provides a more detailed description of the symmetry elements within the unit cell. webmineral.com For example, crystallographic studies of piperidine derivatives have reported various crystal systems, including monoclinic (with space groups such as P2₁/c or C2/c) and triclinic (with space group P-1). chemrevlett.comnih.govresearchgate.net The specific system and space group for this compound would be determined by single-crystal X-ray diffraction analysis.
The molecular structure of this compound contains both a hydroxyl (-OH) group and a secondary amine (-NH-) group within the piperidine ring. These functional groups are capable of acting as both hydrogen bond donors and acceptors. cymitquimica.comnih.gov Consequently, in the solid state, it is expected that this compound molecules would form extensive hydrogen bonding networks. These interactions, such as N—H⋯O and O—H⋯N, are crucial in stabilizing the crystal packing. nih.govrsc.org The formation of these networks dictates the supramolecular architecture of the crystal. rsc.orgresearchgate.net
Similar to cyclohexane, the six-membered piperidine ring is not planar and typically adopts a stable chair conformation to minimize steric and torsional strain. wikipedia.org In this conformation, substituents on the ring can occupy either axial or equatorial positions. wikipedia.orgias.ac.in For substituted piperidines, the ring can sometimes adopt a distorted chair or a boat conformation to accommodate bulky substituents or specific intermolecular interactions. chemrevlett.comias.ac.innih.gov In the case of this compound, the piperidine ring is expected to exist predominantly in a chair conformation, a feature commonly observed in the crystal structures of related compounds. researchgate.netnih.govnih.gov
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. nih.gov Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, while 2D fingerprint plots provide a quantitative summary of the different types of interactions present. nih.govnih.gov
For a molecule like this compound, a Hirshfeld analysis would likely reveal the dominance of H···H contacts, which typically account for a large percentage of the surface area, reflecting the abundance of hydrogen atoms. nih.gov Significant contributions from O···H/H···O and N···H/H···N interactions would also be expected, corresponding to the hydrogen bonding capabilities of the hydroxyl and amine groups. researchgate.netnih.gov This analysis provides a detailed picture of the forces that govern the crystal packing. nih.govscispace.com
Computational Chemistry Studies on 4 Isopropylpiperidin 4 Ol
Quantum Mechanical Calculations
Quantum mechanical calculations are fundamental to understanding the electronic behavior of molecules. These methods, grounded in the principles of quantum mechanics, can predict a wide array of molecular properties with high accuracy.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. For 4-isopropylpiperidin-4-ol, DFT calculations would be employed to determine its most stable three-dimensional structure, a process known as geometry optimization. This would provide precise information on bond lengths, bond angles, and dihedral angles.
A hypothetical geometry optimization of this compound using a common DFT functional, such as B3LYP with a 6-31G(d,p) basis set, would likely reveal the piperidine (B6355638) ring adopting a chair conformation, which is the most stable arrangement for such six-membered rings. The isopropyl and hydroxyl groups would occupy specific equatorial or axial positions to minimize steric hindrance.
Table 1: Hypothetical Optimized Geometric Parameters of this compound (Chair Conformation) Calculated by DFT
| Parameter | Predicted Value |
| C-N Bond Length (average) | ~1.47 Å |
| C-C Bond Length (ring, average) | ~1.54 Å |
| C-O Bond Length | ~1.43 Å |
| C-N-C Bond Angle (average) | ~111° |
| C-C-C Bond Angle (ring, average) | ~111° |
| C-O-H Bond Angle | ~109° |
Note: The data in this table is illustrative and based on typical values for similar structures. Actual values would be obtained from a specific DFT calculation.
Frontier Molecular Orbital (FMO) Theory for Chemical Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the nitrogen and oxygen atoms due to the presence of lone pair electrons. The LUMO, on the other hand, would likely be distributed over the antibonding orbitals of the C-N and C-O bonds. The HOMO-LUMO gap would provide insights into its reactivity in various chemical reactions.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | 1.2 |
| HOMO-LUMO Gap | 7.7 |
Note: These energy values are hypothetical and serve as an example of what FMO analysis would yield.
Natural Bond Orbital (NBO) Analysis for Charge Distribution and Bonding Character
Natural Bond Orbital (NBO) analysis is a computational technique used to study the distribution of electron density in a molecule and the nature of its chemical bonds. It provides a localized picture of bonding, including the analysis of lone pairs and the interactions between filled and empty orbitals. NBO analysis for this compound would reveal the natural atomic charges on each atom, providing a quantitative measure of the polarity of the bonds.
The analysis would likely show a significant negative charge on the nitrogen and oxygen atoms, reflecting their high electronegativity, while the hydrogen atoms of the hydroxyl and amine groups, and the carbon atoms bonded to them, would carry partial positive charges. This charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations can explore its conformational landscape, revealing the different shapes the molecule can adopt and the energy barriers between them. An MD simulation would likely show the piperidine ring undergoing chair-to-boat or chair-to-chair interconversions, and the rotation of the isopropyl and hydroxyl groups. This information is vital for understanding how the molecule might interact with biological targets or other molecules.
Prediction of Spectroscopic Properties from Computational Models
Computational models can be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation. For this compound, these predictions would include:
Infrared (IR) Spectroscopy: Calculation of vibrational frequencies would predict the positions of absorption bands in the IR spectrum, corresponding to the stretching and bending of different bonds (e.g., O-H, N-H, C-H, C-N, C-O).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms, which are highly sensitive to the electronic environment of the nuclei. These predicted spectra can aid in the interpretation of experimental NMR data.
In Silico Modeling for Structure-Reactivity Relationships
In silico modeling encompasses a range of computational techniques to establish relationships between the structure of a molecule and its chemical reactivity or biological activity. For piperidine derivatives, Quantitative Structure-Activity Relationship (QSAR) studies are often performed. While a specific QSAR model for this compound is not available, such a study would involve a series of related compounds to correlate their structural features (e.g., electronic properties, size, shape) with their observed reactivity. This approach is instrumental in the rational design of new molecules with desired properties.
Role of 4 Isopropylpiperidin 4 Ol As a Key Intermediate in Complex Organic Synthesis
Precursor in the Synthesis of Substituted Piperidine (B6355638) Derivatives
The chemical architecture of 4-Isopropylpiperidin-4-ol makes it an ideal starting point for the synthesis of various substituted piperidine derivatives. The tertiary hydroxyl group at the C4 position is a key functional handle that can be readily displaced or modified, allowing for the introduction of a wide range of substituents at this position.
One significant application is in the synthesis of 4-aryl-substituted piperidines. This transformation can be achieved through a Friedel-Crafts alkylation reaction. In this process, this compound is reacted with an aromatic compound, such as benzene (B151609), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction proceeds by the formation of a tertiary carbocation at the C4 position of the piperidine ring, which then acts as an electrophile and attacks the aromatic ring to form a new carbon-carbon bond. A general scheme for this reaction is presented below:
| Reactants | Catalyst | Product |
| This compound | AlCl₃ | 4-Aryl-4-isopropylpiperidine |
| Benzene |
This table illustrates the key components of the Friedel-Crafts alkylation using this compound to generate 4-aryl-substituted piperidines.
This methodology provides a direct route to installing aryl groups at the sterically hindered C4 position, creating compounds that are of interest in medicinal chemistry and materials science.
Scaffold in the Construction of Nitrogen-Containing Heterocyclic Systems
The inherent piperidine ring system of this compound serves as a robust scaffold for the assembly of more elaborate nitrogen-containing heterocyclic systems. researchgate.net Its structure can be integrated into larger, multi-cyclic frameworks that are prevalent in many biologically active compounds.
Integration into Pyrrolopyrimidine Frameworks
This compound has been identified as a key intermediate in the synthesis of certain pyrrolo[2,3-d]pyrimidine derivatives. nih.gov These heterocyclic systems are of significant interest in drug discovery. In specific synthetic pathways, the piperidine moiety of this compound is incorporated into the final pyrrolopyrimidine structure, often as a substituent that influences the molecule's pharmacological properties. For instance, it has been utilized in the preparation of pyrrolopyrimidine A2b selective antagonists. nih.gov The synthesis involves multi-step sequences where the pre-formed substituted piperidine ring from this compound is attached to the core heterocyclic framework.
Application in Quinazoline (B50416) Core Synthesis
The piperidine motif is a common feature in many compounds built around a quinazoline core, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine (B1678525) ring. These compounds are known to exhibit a wide range of biological activities. The isopropylpiperidine moiety, derived from this compound, can be incorporated into quinazoline-based structures to modulate their interaction with biological targets.
For example, in the development of enzyme inhibitors, a piperidine ring attached at the C4 position of the quinazoline scaffold is a frequently employed structural motif. nih.govnih.gov The isopropyl group at the C4 position of the piperidine can provide beneficial steric and lipophilic properties that enhance binding affinity and selectivity for the target enzyme.
Intermediate for Compounds with Defined Chemical Space Exploration
The strategic use of this compound allows for the systematic exploration of chemical space, enabling the design and synthesis of molecules with specific properties for targeted biological applications.
Synthesis of Ligand Scaffolds for Receptor Binding Studies
The 4-hydroxypiperidine (B117109) scaffold is a well-established pharmacophore in the design of ligands for various receptors. By using this compound as a starting material, medicinal chemists can synthesize libraries of compounds to probe the structure-activity relationships (SAR) of a particular receptor. The isopropyl group can serve as a point of variation or as a fixed element to confer specific conformational properties to the ligand.
Research into ligands for the nociceptin (B549756) and sigma receptors has utilized 4-hydroxy-4-substituted piperidine scaffolds. nih.govnih.govnih.govnih.gov These studies involve the synthesis of analogues where different substituents are introduced on the piperidine nitrogen and at other positions to optimize receptor affinity and selectivity. The general approach often involves the synthesis of a core piperidine structure, for which this compound can be a relevant precursor, followed by diversification.
Representative Receptor Ligand Scaffolds Derived from 4-Hydroxypiperidines:
| Receptor Target | Scaffold Type | Key Structural Feature |
| Nociceptin Receptor | 4-Hydroxy-4-phenylpiperidines | Phenyl group at C4 |
| Sigma-1 Receptor | 4-Aroylpiperidines | Aroyl group at C4 |
| Sigma-1 Receptor | 4-(α-Hydroxyphenyl)piperidines | Hydroxyphenylmethyl at C4 |
This interactive table summarizes ligand scaffolds that can be conceptually derived from 4-hydroxypiperidine intermediates like this compound.
Design and Synthesis of Enzyme Inhibitor Scaffolds
The structural framework of this compound is particularly advantageous in the design of enzyme inhibitors. The piperidine ring can act as a central scaffold to which various functional groups are attached, designed to interact with the active site of a target enzyme.
A notable example is in the development of dual inhibitors targeting both histone deacetylases (HDACs) and the histone methyltransferase G9a, which are important targets in cancer therapy. nih.gov In the design of these dual inhibitors, a quinazoline core was utilized as a base scaffold. To this core, a side chain containing an isopropylpiperidin-4-amine was attached. This key amine intermediate is readily synthesized from this compound. The isopropylpiperidine moiety was found to be a critical component for achieving potent inhibition of the target enzymes.
Key Data on a G9a/HDAC Dual Inhibitor Derived from an Isopropylpiperidine Moiety:
| Compound Feature | Description | Role in Inhibition |
| Core Scaffold | Quinazoline | Mimics the histone H3 substrate of G9a. |
| C4-Substituent | Isopropylpiperidin-4-amine | Provides key interactions within the enzyme active site. |
| Target Enzymes | G9a, HDACs | Both are key epigenetic regulators implicated in cancer. |
This table details the components of a dual-action enzyme inhibitor, highlighting the crucial role of the isopropylpiperidine moiety derived from this compound.
The research demonstrated that the presence of the isopropylpiperidine group was a key determinant of the inhibitory activity, underscoring the value of this compound as a strategic starting material in the synthesis of novel therapeutic agents. nih.gov
Contribution to Building Block Libraries and Combinatorial Chemistry
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved pharmaceuticals and clinical candidates. enamine.netnih.gov Its prevalence is due to its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, while providing a three-dimensional (3D) framework for orienting functional groups to interact with biological targets. rsc.org Within this context, this compound emerges as a valuable building block for the construction of compound libraries aimed at drug discovery, particularly through combinatorial chemistry approaches. nih.gov
The utility of this compound in creating diverse chemical libraries stems from its distinct structural features. It possesses two key functional groups amenable to chemical modification: the secondary amine of the piperidine ring and the tertiary hydroxyl group at the 4-position. The isopropyl group at the C4 position provides a constant lipophilic and sterically defined feature, allowing chemists to systematically explore the chemical space around this core structure.
The secondary amine is the most versatile reaction site for diversification. It can readily undergo a variety of chemical transformations to introduce a wide array of substituents. This process, often employed in parallel synthesis, allows for the rapid generation of a large library of analogues from the common this compound core.
Table 1: Potential Reactions for Library Diversification at the Piperidine Nitrogen
| Reaction Type | Reagent Class | Resulting Functional Group |
|---|---|---|
| N-Acylation | Carboxylic Acids / Acyl Chlorides | Amide |
| N-Sulfonylation | Sulfonyl Chlorides | Sulfonamide |
| N-Alkylation | Alkyl Halides / Aldehydes (reductive amination) | Tertiary Amine |
| N-Arylation | Aryl Halides (e.g., Buchwald-Hartwig coupling) | N-Aryl Piperidine |
| Urea/Carbamate (B1207046) Formation | Isocyanates / Chloroformates | Urea / Carbamate |
By employing these reactions in a combinatorial fashion with a diverse set of reagents, a focused library of compounds can be synthesized. Each member of the library retains the core 4-hydroxy-4-isopropylpiperidine motif but differs in the substituent attached to the nitrogen atom. This strategy enables a systematic exploration of structure-activity relationships (SAR), where the impact of modifying a specific part of the molecule on its biological activity can be assessed.
For example, a hypothetical combinatorial library could be constructed by reacting this compound with a selection of different sulfonyl chlorides. The resulting sulfonamide derivatives would possess varied electronic and steric properties, driven by the nature of the R-group on the sulfonyl chloride.
Table 2: Example of a Virtual Combinatorial Library Derived from this compound
| Compound ID | R-Group (from R-SO₂Cl) | Molecular Formula (of final product) | Molecular Weight ( g/mol ) |
|---|---|---|---|
| LIB-001 | Methyl | C₉H₁₉NO₃S | 221.32 |
| LIB-002 | Phenyl | C₁₄H₂₁NO₃S | 283.39 |
| LIB-003 | 4-Chlorophenyl | C₁₄H₂₀ClNO₃S | 317.83 |
| LIB-004 | 2-Thienyl | C₁₂H₁₉NO₃S₂ | 289.42 |
| LIB-005 | N,N-Dimethylamino | C₁₀H₂₂N₂O₃S | 250.36 |
The generation of such libraries provides a powerful tool for hit identification and lead optimization in drug discovery programs. nih.gov The inherent 3D nature of the this compound scaffold is particularly advantageous, as modern drug discovery increasingly focuses on moving away from flat, aromatic structures towards molecules with greater spatial complexity. rsc.org This increased three-dimensionality can lead to improved selectivity and better pharmacological profiles. The use of well-defined, functionalized building blocks like this compound is therefore central to the efficient construction of novel and diverse molecular libraries for identifying the next generation of therapeutics. bioblocks.com
Advanced Research Directions and Future Perspectives
Development of Novel and Efficient Synthetic Routes
Key areas for development include:
Transition-Metal Catalysis : The use of transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, has become vital for constructing carbon-carbon and carbon-heteroatom bonds in complex molecules. hilarispublisher.com Future routes could envision the strategic coupling of precursors to rapidly assemble the 4-isopropylpiperidin-4-ol core.
Photocatalysis : This emerging field allows for the activation of otherwise non-reactive functional groups under mild conditions. hilarispublisher.com The application of photocatalysis could open new pathways to synthesize the target molecule or its derivatives, potentially reducing the need for harsh reagents and high temperatures.
Biocatalysis : The use of enzymes to perform specific chemical transformations offers high selectivity and sustainability. Research into engineered enzymes could lead to a direct and enantioselective synthesis of this compound, a significant advancement over classical methods.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Transition-Metal Catalysis | High efficiency, broad substrate scope, rapid assembly of molecular scaffolds. hilarispublisher.com | Development of novel ligands and reaction conditions tailored for piperidine (B6355638) synthesis. |
| Photocatalysis | Mild reaction conditions, activation of unreactive bonds, generation of highly reactive intermediates. hilarispublisher.com | Designing photocatalytic cycles that enable the key bond-forming steps for the target structure. |
| Biocatalysis | High stereoselectivity, environmentally friendly (aqueous media, mild temperatures), reduced byproducts. | Screening and engineering of enzymes (e.g., transaminases, ketoreductases) for the desired transformation. |
Exploration of Unprecedented Chemical Transformations
Beyond its synthesis, the reactivity of this compound itself is a fertile ground for investigation. The presence of a tertiary alcohol and a secondary amine within a constrained cyclic system provides opportunities for novel chemical transformations. Future research can focus on using this compound as a versatile building block. For instance, derivatives of the related compound 4-phenylpiperidin-4-ol have been synthesized and explored for their photophysical and biological properties, indicating that the piperidin-4-ol moiety is a valuable scaffold for creating new functional molecules. icm.edu.pl The hydroxyl and amine groups can serve as handles for derivatization, leading to libraries of new compounds for screening in various applications.
Integration with Flow Chemistry and Automated Synthesis Platforms
The pharmaceutical and fine chemical industries are increasingly adopting continuous flow chemistry to improve efficiency, safety, and scalability. mdpi.comnih.govjst.org.in This technology offers precise control over reaction parameters such as temperature, pressure, and residence time, which is often difficult to achieve in traditional batch reactors. organic-chemistry.org
The synthesis of this compound is an ideal candidate for adaptation to a flow process. Such a system could:
Telescope Multiple Steps : Combine several reaction steps without isolating intermediates, significantly reducing production time and waste. mdpi.com
Enhance Safety : Safely handle reactive intermediates and exothermic reactions by virtue of the small reactor volumes and superior heat transfer. jst.org.in
Enable Automation : Integrate with automated platforms for on-demand synthesis and rapid optimization of reaction conditions. durham.ac.uknih.gov
The development of a fully automated, continuous-flow synthesis would represent a significant leap forward, enabling the rapid and reliable production of this compound and its derivatives for research and development. durham.ac.uknih.gov
Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring
To optimize synthetic routes, particularly in a flow chemistry context, real-time monitoring of reaction progress is crucial. Advanced spectroscopic techniques can provide in-situ data on the concentration of reactants, intermediates, and products without the need for sampling and offline analysis. organic-chemistry.org
For the synthesis of this compound, techniques such as:
In-line FT-IR and Raman Spectroscopy : These methods can monitor the disappearance of starting material functional groups and the appearance of product signatures in real-time.
Process NMR Spectroscopy : Provides detailed structural information directly from the reaction stream, allowing for precise tracking of complex chemical transformations.
Combined experimental and theoretical studies on related molecules like 4-Hydroxypiperidine (B117109) have demonstrated the power of using FT-IR and FT-Raman spectra, supported by theoretical calculations, to thoroughly understand their vibrational properties. nih.gov Applying these analytical methodologies to in-situ monitoring would facilitate faster process development and ensure consistent product quality.
Synergistic Application of Experimental and Computational Methodologies
The integration of computational chemistry with experimental work provides a powerful paradigm for modern chemical research. hilarispublisher.com For this compound, this synergy can accelerate discovery and deepen understanding.
Predicting Reaction Outcomes : Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict transition states, and understand reactivity. This can guide the design of more efficient synthetic routes. Studies on similar heterocyclic systems have successfully used DFT to analyze molecular structure, stability, and reactivity, correlating theoretical data with experimental results from UV-Vis, FT-IR, and NMR analysis. icm.edu.plresearchgate.net
Understanding Molecular Properties : Computational methods can elucidate the electronic and structural properties of the molecule. For instance, Natural Bond Orbital (NBO) analysis can reveal hyperconjugative interactions and charge delocalization, while Time-Dependent DFT (TD-DFT) can predict electronic transitions and complement experimental UV-Vis spectra. nih.gov
Guiding Drug Design : If this compound is explored as a scaffold in medicinal chemistry, molecular docking and molecular dynamics simulations can predict how its derivatives might interact with biological targets. nih.govresearchgate.net
By using computational tools to screen ideas and rationalize experimental findings, researchers can focus laboratory efforts on the most promising avenues, saving time and resources. researchgate.net
| Methodology | Application for this compound Research | Relevant Techniques |
| Experimental | Synthesis, purification, and characterization of the compound and its derivatives. | Flow Chemistry, Column Chromatography, NMR, FT-IR, Mass Spectrometry. icm.edu.plnih.gov |
| Computational | Prediction of molecular structure, reactivity, spectroscopic properties, and biological interactions. | DFT, TD-DFT, NBO Analysis, Molecular Docking, Molecular Dynamics. icm.edu.plnih.govnih.govresearchgate.net |
| Synergistic | Using computational predictions to guide experimental design and using experimental data to validate and refine computational models. | Correlating calculated vibrational frequencies with experimental FT-IR/Raman spectra; using docking scores to prioritize synthesis of derivatives. nih.govresearchgate.net |
Q & A
Basic Research Question
- Purity assessment : HPLC with UV detection (λ = 210–254 nm) and C18 columns; compare retention times with standards.
- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) followed by LC-MS to identify decomposition products .
- Quantitative analysis : Use qNMR with internal standards (e.g., 1,3,5-trimethoxybenzene) for accurate concentration determination .
How should researchers design experiments to investigate the solvent-dependent tautomerism of this compound?
Advanced Research Question
Tautomeric equilibria (e.g., keto-enol shifts) can be studied via:
- Variable-temperature NMR in solvents of differing polarities (DMSO-d₆ vs. CDCl₃).
- UV-Vis spectroscopy to monitor absorption shifts indicative of tautomer populations.
- Computational methods (e.g., Gaussian) to calculate energy barriers between tautomers. Correlate experimental and theoretical data to map solvent effects .
What strategies mitigate batch-to-batch variability in synthesizing this compound?
Advanced Research Question
- Strict control of reaction parameters (temperature, stoichiometry) using automated reactors.
- Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.
- Statistical optimization (e.g., Design of Experiments) to identify critical variables affecting yield/purity .
How can researchers validate the absence of genotoxic impurities in this compound samples?
Advanced Research Question
Follow ICH M7 guidelines:
- Screen for potential impurities (e.g., alkylating agents) using LC-MS/MS.
- Conduct Ames tests (bacterial reverse mutation assay) for mutagenicity.
- Use threshold-based risk assessment (e.g., TTC ≤ 1.5 µg/day) for qualification .
What are the best practices for documenting synthetic procedures and spectral data in publications?
Basic Research Question
- Experimental section : Detail reagents (suppliers, purity), instrumentation (make/model), and spectral acquisition parameters (e.g., NMR frequency).
- Data reporting : Include melting points, optical rotation (if chiral), and HRMS data. Compare with literature values (e.g., Beilstein references) .
- Ethical compliance : Disclose conflicts of interest and adhere to journal-specific formatting guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
